molecular formula C21H26FN3O B2834793 N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzamide CAS No. 903302-54-5

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzamide

Cat. No.: B2834793
CAS No.: 903302-54-5
M. Wt: 355.457
InChI Key: CGZDRKFUITUAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of neuropsychiatric disorders. Its molecular structure, which incorporates a 4-methylpiperazine ring and a fluorophenyl group, is characteristic of ligands designed to target monoaminergic G-protein coupled receptors . Compounds with this structural motif have demonstrated high affinity and selectivity for specific dopamine receptor subtypes, such as the D4 receptor, showing selectivity of over 10,000-fold versus the D2 receptor and other targets like serotonin 5-HT1A and adrenergic alpha1 receptors . This profile makes them valuable tools for elucidating the role of these receptors in behavior and disease. Beyond receptor binding studies, research on related piperazine-containing compounds is actively exploring their potential as atypical dopamine transporter (DAT) inhibitors . Such inhibitors may block the binding of psychostimulants like cocaine without exhibiting stimulant behaviors themselves, positioning them as promising candidates for the investigation of psychostimulant use disorders (PSUD) . The presence of the 4-methylpiperazin-1-yl group is a key pharmacophoric element that contributes to the molecule's affinity for central nervous system (CNS) targets and its overall pharmacokinetic properties. Researchers can utilize this compound in various in vitro assays, including receptor binding affinity studies, functional activity tests, and investigations into cellular signaling pathways. CAS Number: Information not located in search results. Molecular Formula: Information not located in search results. Molecular Weight: Information not located in search results. SMILES: Information not located in search results. This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O/c1-16-4-3-5-18(14-16)21(26)23-15-20(17-6-8-19(22)9-7-17)25-12-10-24(2)11-13-25/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZDRKFUITUAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Intermediate: The initial step might involve the reaction of 4-fluoroaniline with an appropriate acylating agent to form an intermediate.

    Piperazine Introduction: The intermediate is then reacted with 1-methylpiperazine under controlled conditions to introduce the piperazine moiety.

    Final Coupling: The final step involves coupling the intermediate with 3-methylbenzoic acid or its derivatives to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets. These targets may include:

    Receptors: Binding to receptors such as serotonin or dopamine receptors, leading to modulation of their activity.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Influencing signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Piperazine Moieties

  • N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Key Differences: Incorporates a phenoxybenzamide core and a hydroxylphenyl-piperazine side chain. Functional Implications: The hydroxyl group may enhance solubility but reduce blood-brain barrier penetration compared to the fluorophenyl group in the target compound.
  • 3-Chloro-N-[(2S)-1-[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-3-methylbutan-2-yl]-4-(3-methylphenoxy)benzamide Key Differences: Features a chlorobenzamide core and a branched alkyl chain. Its synthesis requires multi-step protocols under stringent conditions, contrasting with the target compound’s simpler route .

Analogues with Fluorinated Aromatic Groups

  • N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Key Differences: A pyridinecarboxamide pesticide with trifluoromethyl and difluorophenyl groups. The trifluoromethyl group enhances lipophilicity and UV stability, making it suitable for agricultural use, whereas the target compound’s methylpiperazine likely prioritizes CNS or kinase targeting .
  • N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide Key Differences: Replaces the fluorophenyl and methylpiperazine groups with dimethylamino and furan moieties.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-fluorophenyl and methylpiperazine groups likely confer moderate logP values (~2.5–3.5), balancing membrane permeability and aqueous solubility. Analogues with trifluoromethyl or chloro substituents (e.g., Diflufenican) exhibit higher logP (>4), favoring environmental persistence over drug-likeness .
  • Target Selectivity : Piperazine-containing analogues often target serotonin or dopamine receptors. The absence of hydroxyl groups in the target compound may reduce off-target interactions compared to ’s hydroxylated derivative .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzamide, and how can yields be optimized?

  • Methodology : The compound is synthesized via multi-step reactions, typically involving:

  • Step 1 : Condensation of 4-fluorophenyl intermediates with 4-methylpiperazine to form the ethyl-piperazine backbone .
  • Step 2 : Amidation with 3-methylbenzoyl chloride under anhydrous conditions (e.g., using DCC/HOBt coupling agents) .
    • Optimization : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves purity (>95%). Reaction temperature control (0–5°C during amidation) minimizes side products .

Q. Which structural features of this compound contribute to its biological activity?

  • Key Features :

  • 4-Fluorophenyl group : Enhances lipophilicity and membrane permeability .
  • 4-Methylpiperazine moiety : Facilitates hydrogen bonding with target receptors (e.g., dopamine or serotonin receptors) .
  • 3-Methylbenzamide : Stabilizes interactions with hydrophobic binding pockets in enzymes .
    • Experimental Validation : X-ray crystallography or NMR can confirm spatial orientation of functional groups .

Q. What preliminary biological activities have been reported for this compound?

  • In Vitro Studies :

  • Moderate inhibition of monoamine oxidase (MAO-B) (IC₅₀ ~15 µM) .
  • Antagonism of dopamine D2-like receptors (Ki ~120 nM) in radioligand binding assays .
    • Limitations : Low aqueous solubility (<0.1 mg/mL) may restrict in vivo testing without formulation optimization .

Advanced Research Questions

Q. How do substituent variations on the benzamide or piperazine ring affect structure-activity relationships (SAR)?

  • Substituent Impact :

Modification Biological Effect Reference
Fluorine → Chlorine (phenyl)Increased receptor affinity but higher toxicity
Methyl → Ethyl (piperazine)Reduced MAO-B inhibition (IC₅₀ ~45 µM)
Benzamide → Thiophene-amideEnhanced selectivity for serotonin receptors
  • Methodology : Parallel synthesis of analogs followed by enzymatic/radioligand assays to map SAR .

Q. What experimental strategies resolve contradictions in reported receptor selectivity profiles?

  • Case Study : Conflicting data on dopamine D2 vs. D4 receptor binding (e.g., Ki discrepancies in different assay conditions).
  • Resolution :

  • Assay Standardization : Use homogeneous time-resolved fluorescence (HTRF) assays to minimize interference from membrane-bound proteins .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify binding pocket variations (e.g., D2 vs. D4 receptor conformers) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Approaches :

  • ADMET Prediction : Tools like SwissADME assess logP, CYP450 metabolism, and blood-brain barrier penetration .
  • Docking Studies : AutoDock Vina identifies optimal substituents for target engagement (e.g., piperazine-linked H-bond donors for MAO-B) .
    • Validation : Synthesize top-ranked virtual hits and compare predicted vs. experimental IC₅₀ values .

Q. What analytical techniques are critical for characterizing this compound and its metabolites?

  • Techniques :

  • LC-MS/MS : Quantifies parent compound and metabolites in plasma (LOQ: 1 ng/mL) .
  • ¹H/¹³C NMR : Assigns stereochemistry and detects impurities (e.g., residual solvents) .
  • X-ray Diffraction : Resolves crystal structure to confirm regiochemistry of the benzamide group .

Data Contradiction Analysis

Q. Why do some studies report neuroprotective effects while others indicate cytotoxicity at similar concentrations?

  • Potential Factors :

  • Cell Line Variability : Primary neurons vs. immortalized cell lines (e.g., SH-SY5Y) may exhibit divergent stress responses .
  • Redox State : Pro-oxidant activity in high-glucose media may exacerbate cytotoxicity despite MAO-B inhibition .
    • Mitigation : Conduct ROS (reactive oxygen species) assays under standardized culture conditions .

Future Research Directions

Q. What gaps exist in understanding the compound’s mechanism of action, and how can they be addressed?

  • Unresolved Issues :

  • Role of 4-methylpiperazine in modulating off-target kinase activity.
  • Long-term stability in physiological buffers.
    • Proposed Studies :
  • Kinase Profiling : Broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler) .
  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.